molecular formula C15H15N3O2 B2630846 1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide CAS No. 2379994-46-2

1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2630846
CAS No.: 2379994-46-2
M. Wt: 269.304
InChI Key: IZENKPZSVLKDMS-UHFFFAOYSA-N
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Description

“1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide” is a compound that belongs to the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “this compound”, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR, FTIR, Raman, UV-Vis, and MS (GC) spectra can provide valuable information about the compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the compound’s reactivity. For instance, the compound can participate in various reactions such as multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, NMR, FTIR, Raman, UV-Vis, and MS (GC) spectra can provide information about the compound’s physical and chemical properties .

Scientific Research Applications

Synthesis and Antibacterial Applications

  • Antibacterial Evaluation : The compound 1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide and related derivatives have been explored for their antibacterial properties. Santilli et al. (1975) conducted a study where they synthesized a series of naphthyridine carboxamides and evaluated their antibacterial efficacy, particularly against gram-negative bacterial pathogens (Santilli, Scotese, & Yurchenco, 1975).

  • Antimicrobial Activity : Khalifa et al. (2016) synthesized chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage and tested their antimicrobial properties. This research contributes to understanding the antimicrobial potential of such compounds (Khalifa, Amr, Al-Omar, & Nossier, 2016).

  • Synthesis for Antimicrobial Agents : Egawa et al. (1984) focused on the synthesis of pyridonecarboxylic acids, including derivatives of naphthyridine, for their potential as antibacterial agents. This study highlights the relevance of these compounds in developing new antibacterial drugs (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Synthesis and Anti-inflammatory Applications

  • Anti-Inflammatory Activity : A study by Madaan et al. (2013) demonstrated that certain naphthyridine-3-carboxamide derivatives exhibit significant anti-inflammatory activity in addition to their cytotoxic properties. This suggests potential applications in developing anti-cancer and anti-inflammatory drugs (Madaan, Kumar, Verma, Singh, Jain, & Jaggi, 2013).

Synthesis and Cytotoxic Activity

  • Cytotoxic Activity : Deady et al. (2005) explored the synthesis and cytotoxic activity of various carboxamide derivatives of benzo[b][1,6]naphthyridines, with some exhibiting potent cytotoxicity against cancer cell lines. This research underscores the potential of naphthyridine derivatives in cancer therapy (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Synthesis for Antibacterial Agents

  • Synthetic Antibacterials : Nishigaki et al. (1977) focused on the synthesis of N-(1,8-naphthyridin-7-yl)-methylenamine derivatives, which were subsequently tested for in vitro antibacterial activity. Such studies contribute to the discovery of new antibacterial agents (Nishigaki, Mizushima, & Senga, 1977).

Future Directions

The future directions for the study of “1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide” could include further exploration of its biological activities, development of more ecofriendly, safe, and atom-economical approaches for its synthesis, and investigation of its potential applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-4-8-16-15(20)12-9-18(5-2)14-11(13(12)19)7-6-10(3)17-14/h1,6-7,9H,5,8H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZENKPZSVLKDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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